(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol
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Overview
Description
(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol is a chiral compound with a unique structure that includes an amino group and three hydroxyl groups on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a suitable precursor, followed by the introduction of the amino group and hydroxyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of amino-substituted cyclohexene derivatives.
Scientific Research Applications
(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,6S)-1-ethyl-1,2,3,6-tetramethylcyclohexane: A structurally similar compound with different functional groups.
Cladieunicellins K and L: Eunicellin-based diterpenoids with similar stereochemistry but different biological activities.
Uniqueness
(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2R,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
RAJLHDDMNNFKNT-SLPGGIOYSA-N |
Isomeric SMILES |
C1=C[C@H]([C@H]([C@@H]([C@H]1N)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Origin of Product |
United States |
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